N-Methyl-N-vinylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

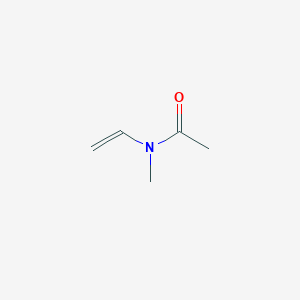

Structure

3D Structure

Properties

IUPAC Name |

N-ethenyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLUGRYDUHRLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26616-03-5 | |

| Record name | Poly(N-methyl-N-vinylacetamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26616-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052003 | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-78-6 | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-ethenyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-vinylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-VINYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL7LDW4PGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-N-vinylacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-vinylacetamide (NMVA) is a vinylamide monomer that has garnered significant interest in polymer chemistry and biomedical applications. Its polymer, poly(this compound) (PNMVA), exhibits unique properties that make it a promising candidate for various uses, particularly in the realm of drug delivery. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of NMVA, with a special focus on its emerging role in advanced drug delivery systems.

Chemical Properties and Structure

This compound is a colorless to slightly yellow liquid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| IUPAC Name | N-ethenyl-N-methylacetamide[2] |

| CAS Number | 3195-78-6[2][3] |

| Molecular Formula | C5H9NO[3][4] |

| Molecular Weight | 99.13 g/mol [2][4] |

| SMILES | CC(=O)N(C)C=C[2][5] |

| InChI | 1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3[5] |

| InChIKey | PNLUGRYDUHRLOF-UHFFFAOYSA-N[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | -36 °C | [3][6] |

| Boiling Point | 164.5 ± 9.0 °C at 760 mmHg70 °C at 25 mmHg | [3][5][6] |

| Density | 0.959 g/mL at 25 °C0.9 ± 0.1 g/cm³ | [5][6][3] |

| Solubility | Miscible with water. Soluble in chloroform, ethyl acetate, methanol (B129727) (slightly), ethanol, acetone, toluene, styrene, methyl methacrylate, and other organic solvents. | [3][6][7] |

| Refractive Index (n20/D) | 1.484 | [5] |

| Flash Point | 58.9 ± 0.0 °C | [3] |

| Vapor Pressure | 2.0 ± 0.3 mmHg at 25°C | [3] |

Chemical Structure

The structure of this compound features a central nitrogen atom bonded to a methyl group, a vinyl group, and an acetyl group. This combination of functional groups imparts both hydrophilic (amide) and hydrophobic (vinyl and methyl groups) characteristics to the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of N-vinylacetamide. The following protocol is based on a patented method:

-

Reaction Setup : To a solution of N-vinylacetamide in a suitable solvent such as tetrahydrofuran (B95107) (THF), add a base like potassium t-butoxide.

-

Methylation : Add a methylating agent, for example, methyl iodide, to the reaction mixture. The reaction is typically stirred to ensure thorough mixing.

-

Filtration and Concentration : After the reaction is complete, the resulting slurry is filtered to remove any solid byproducts. The filtrate is then concentrated using a rotary evaporator.

-

Purification : The crude product is purified by distillation under reduced pressure (e.g., 20 mmHg at 65 °C) to yield this compound with high purity.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed to determine the purity of the compound and identify any volatile impurities.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and vinyl groups.

Biological Role and Applications in Drug Development

While this compound itself does not have a direct biological role, its polymer, poly(this compound) (PNMVA), is emerging as a critical component in advanced drug delivery systems, particularly for the delivery of small interfering RNA (siRNA).

PNMVA in siRNA Delivery

Lipid-based nanocarriers are a leading platform for delivering genetic material.[3] A common strategy to improve their stability and circulation time is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. However, PEGylation can hinder cellular uptake and endosomal escape of the therapeutic payload and may cause adverse immune reactions.[3]

Amphiphilic derivatives of PNMVA have shown great potential as an alternative to PEG.[3] When incorporated into lipid-based nanocarriers, these PNMVA derivatives can:

-

Provide Stealth Properties : Similar to PEG, PNMVA can shield the nanocarriers from the immune system, preventing the formation of a protein corona and extending their circulation time in the bloodstream.[3]

-

Enhance Cellular Uptake : Unlike PEG, PNMVA does not appear to impede the uptake of the nanocarriers by target cells.[3]

-

Facilitate Endosomal Escape : PNMVA does not negatively impact the escape of the siRNA from the endosome, a critical step for the therapeutic to reach its target in the cytoplasm.[3]

-

Reduce Immunogenicity : Studies have shown that PNMVA-containing lipoplexes exhibit reduced immunological reactions and do not accumulate in the liver, suggesting a favorable safety profile.[3]

Proposed Mechanism of Cellular Uptake and Endosomal Escape

The precise signaling pathway for the cellular uptake of PNMVA-containing nanocarriers is not yet fully elucidated. However, based on the general understanding of nanocarrier internalization and the properties of cationic polymers, a likely mechanism can be proposed. The nanocarriers are expected to be taken up by cells via endocytosis. Once inside the endosome, the "proton sponge" effect, a hypothesis for the endosomal escape of cationic polymers, may come into play.

This proposed pathway involves the nanocarrier being engulfed by the cell membrane to form an endosome. As the endosome matures, proton pumps (V-ATPases) increase the acidity of its interior. The amine groups in the hydrolyzed form of the PNMVA polymer can become protonated, leading to an influx of chloride ions and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing the siRNA cargo into the cytoplasm where it can perform its gene-silencing function.

Conclusion

This compound is a versatile monomer with significant potential, particularly in the development of advanced drug delivery systems. Its polymer, PNMVA, offers a promising alternative to PEGylation, potentially overcoming some of the key limitations of current nanocarrier technologies. Further research into the precise mechanisms of its interaction with biological systems will undoubtedly unlock new applications and enhance its utility in the fields of medicine and biotechnology.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. The Possible “Proton Sponge ” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(this compound): A Strong Alternative to PEG for Lipid-Based Nanocarriers Delivering siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proton sponge hypothesis: Fable or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of N-Methyl-N-vinylacetamide Monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to N-Methyl-N-vinylacetamide (NMVA), a versatile monomer crucial for the development of advanced polymers in various fields, including biomedical applications and material science. This document outlines detailed experimental protocols for key synthetic methodologies, presents quantitative data in a comparative format, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Executive Summary

This compound is a critical precursor for the synthesis of specialty polymers. Its preparation can be achieved through several distinct chemical pathways, each with its own set of advantages and challenges regarding yield, purity, and scalability. The most prominent and well-documented methods include the direct methylation of N-vinylacetamide and the thermal decomposition of N-(1-alkoxyethyl)-N-methylacetamide. Other notable routes involve palladium-catalyzed reactions and processes starting from fundamental building blocks like methylamine (B109427) and acetaldehyde (B116499). The choice of a particular synthetic strategy will largely depend on the desired purity of the monomer, the available starting materials, and the required scale of production. For applications in drug delivery and polymer therapeutics, high-purity NMVA is essential, which is often achieved through meticulous purification techniques such as fractional distillation.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for this compound is a critical decision in the research and development process. The following table summarizes the quantitative data associated with the primary synthetic methods, offering a clear comparison of their efficacy.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reported Purity | Key Considerations |

| Methylation of N-vinylacetamide | N-vinylacetamide, Methyl iodide | Potassium t-butoxide, THF | 69%[1] | 98%[1] | Enables stable production and high yield.[2] |

| Pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide | N-methylacetamide, Acetaldehyde, Methanol | Sulfuric acid (catalyst for precursor synthesis) | - | 97.5%[1] | Involves a two-step process: precursor synthesis followed by thermal decomposition.[1][2] |

| Reaction of Vinyl Acetate and N-methylacetamide | Vinyl acetate, N-methylacetamide | Palladium-based catalysts | - | - | A potential route, though detailed public data is limited.[2] |

| Reaction of Acetamide and Vinyl Chloride | Acetamide, Vinyl chloride | - | - | - | A direct but potentially hazardous route due to the reactivity of vinyl chloride.[3] |

| From Methylamine and Acetaldehyde | Methylamine, Acetaldehyde | - | - | - | A multi-step process involving the formation of N-ethylidenemethylamine.[4] |

Core Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental procedures for the two most prominently documented methods for the synthesis of this compound.

Method 1: Methylation of N-vinylacetamide

This method is favored for its high yield and the stable production of this compound.[2] The following protocol is based on a patented procedure.[1]

Experimental Protocol:

-

To a mixed solution of 150 g of N-vinylacetamide and 2680 g of tetrahydrofuran (B95107) (THF), 245 g of potassium t-butoxide is added. The molar ratio of potassium t-butoxide to N-vinylacetamide is approximately 1.2.

-

Subsequently, 302 g of methyl iodide (99.5%) is added to the stirred mixture. The molar ratio of methyl iodide to N-vinylacetamide is also approximately 1.2.

-

The resulting slurry is filtered using filter paper.

-

The filtrate is then concentrated using a rotary evaporator at 40°C.

-

The concentrated product is purified by distillation at 20 mmHg and 65°C to yield this compound.

This procedure has been reported to produce this compound with a purity of 98% and a total yield of 69%.[1]

Method 2: Pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide

This synthetic route involves the initial preparation of an N-(1-alkoxyethyl)-N-methylacetamide precursor, which is then subjected to thermal decomposition to yield the desired monomer.[2]

Experimental Protocol for Precursor Synthesis (N-(1-methoxyethyl)-N-methylacetamide):

-

A 200 ml three-neck flask equipped with a thermometer and a cold trap (dry ice-ethanol) is charged with 7.31 g (0.1 mol) of N-methylacetamide, 21.47 g (0.67 mol) of methanol, 2.16 g (15 mmol) of ethylidene bis(N-methylacetamide), and 9.01 g (0.1 mol) of acetaldehyde dimethyl acetal.

-

The mixture is stirred and heated to 45-48°C to form a uniform solution.

-

A solution of 0.04 g of concentrated sulfuric acid (0.1 mass % of the charged materials) dissolved in 1.06 g (33 mmol) of isopropyl alcohol is added and the mixture is stirred.

-

17.62 g (0.4 mol) of acetaldehyde is then added dropwise over three minutes.

-

The reaction is allowed to proceed at 50°C for three hours.

-

Upon completion, the catalyst is neutralized. Gas chromatography analysis at this stage has shown an N-methylacetamide conversion of 86%, with a selectivity of 93% for N-(1-methoxyethyl)-N-methylacetamide.

Pyrolysis and Purification:

-

The pyrolysis of the N-(1-methoxyethyl)-N-methylacetamide precursor is carried out.

-

The resulting pyrolysis liquid is then distilled. A 20 mm x 500 mm distillation column packed with glass beads is used, operating at a reflux ratio of 0.3.

-

Fractions are collected, and those containing the desired product are combined and subjected to simple distillation to obtain this compound with a purity of 97.5%.[1]

Visualizing the Synthesis

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a generalized experimental workflow.

References

An In-depth Technical Guide to N-Methyl-N-vinylacetamide (CAS 3195-78-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-vinylacetamide (NMVA), a versatile monomer increasingly utilized in the development of advanced polymers for biomedical applications. This document details its physicochemical properties, synthesis, and polymerization methods, with a focus on its application in drug delivery systems.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It is a specialty monomer that exhibits both hydrophobic and hydrophilic characteristics, making it soluble in water and a variety of organic solvents. This amphiphilicity is a key property that is imparted to its resulting polymers.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 3195-78-6 | [1][2] |

| Molecular Formula | C₅H₉NO | [1][3] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| IUPAC Name | N-ethenyl-N-methylacetamide | [3] |

| Synonyms | N-Vinyl-N-methylacetamide, N-Ethenyl-N-methylacetamide | [3] |

| Appearance | Colorless liquid/oil | [1][4] |

| Density | 0.959 g/cm³ at 25 °C | [1][4] |

| Melting Point | -36 °C | [2] |

| Boiling Point | 164.5 ± 9.0 °C at 760 mmHg; 70 °C at 25 mmHg | [2][4] |

| Flash Point | 58 - 62.5 °C | [1][2] |

| Solubility | Miscible with water; Soluble in chloroform, ethyl acetate, methanol, ethanol, acetone, toluene. | [2][4] |

| Refractive Index | 1.483 - 1.485 at 20 °C | [4] |

Synthesis of this compound

Several synthetic routes for this compound have been developed, with a common method being the methylation of N-vinylacetamide.[5] Another approach involves the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[5]

Experimental Protocol: Methylation of N-vinylacetamide

This protocol is based on a patented method involving the methylation of N-vinylacetamide using a methylating agent in the presence of a base.[6]

Materials:

-

N-vinylacetamide

-

Potassium t-butoxide

-

Methyl iodide

-

Tetrahydrofuran (THF)

Procedure:

-

To a mixed solution of 150 g of N-vinylacetamide and 2680 g of THF, add 245 g of potassium t-butoxide. The molar ratio of potassium t-butoxide to N-vinylacetamide should be approximately 1.2.[6]

-

Stir the mixture and then add 302 g of methyl iodide (99.5%). The molar ratio of methyl iodide to N-vinylacetamide should also be approximately 1.2.[6]

-

After the reaction is complete, filter the resulting mixed slurry solution through filter paper (5C).[6]

-

Condense the filtrate using a rotary evaporator at 40 °C.[6]

-

Distill the condensed filtrate at 20 mmHg and 65 °C to obtain this compound with a purity of approximately 98%.[6] The total yield for this process is reported to be around 69%.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Collection - RAFT Polymerization of NâMethylâNâvinylacetamide and Related Double Hydrophilic Block Copolymers - Macromolecules - Figshare [figshare.com]

- 5. RAFT Polymerization of this compound and Related Double Hydrophilic Block Copolymers | Semantic Scholar [semanticscholar.org]

- 6. RAFT Polymerization Procedures [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Poly(N-methyl-N-vinylacetamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-methyl-N-vinylacetamide), often abbreviated as PNMVA, is a synthetic polymer that has garnered significant interest in the biomedical and pharmaceutical fields. Its unique combination of properties, including its water solubility and potential as a biomaterial, makes it a subject of ongoing research for applications ranging from drug delivery to gene therapy.[1] This technical guide provides a comprehensive overview of the core physical properties of PNMVA, offering researchers, scientists, and drug development professionals a detailed resource for understanding and utilizing this promising polymer. The information presented herein is compiled from various scientific sources and is intended to serve as a foundational reference for further research and development.

Core Physical Properties

The physical characteristics of poly(this compound) are fundamental to its function and application. These properties are influenced by factors such as molecular weight, polymer concentration, and the surrounding environment.

Solubility

For many polymers, solubility is not an infinite value and can be influenced by temperature and the presence of salts. For instance, copolymers containing N-vinylacetamide have shown unique soluble-insoluble-soluble transitions in aqueous salt solutions with increasing temperature.[4] While specific quantitative solubility data for PNMVA is not widely published, it is understood to be readily soluble in aqueous solutions for many applications.

Table 1: General Solubility of Poly(this compound) and its Monomer

| Compound | Water | Ethanol | Acetone | Toluene |

| Poly(this compound) | Soluble[3] | Soluble[5] | - | - |

| This compound (monomer) | Miscible | Soluble[2] | Soluble[2] | Soluble[2] |

Note: Quantitative solubility data for the polymer is limited in publicly available literature. "-" indicates data not found.

Thermal Properties

The thermal behavior of a polymer is critical for determining its processing conditions, stability, and end-use applications. The key thermal properties of interest are the glass transition temperature (Tg) and the thermal decomposition temperature.

Glass Transition Temperature (Tg)

The glass transition temperature is a crucial parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. As of the compilation of this guide, a specific, experimentally determined glass transition temperature for neat poly(this compound) is not prominently reported in publicly accessible literature. However, for context, a related polymer, polymethacrylmethylimide (PMMI), exhibits a glass transition temperature of 175.8°C.[6] The Tg of a polymer can be influenced by its molecular weight and the presence of any comonomers or additives.

Thermal Decomposition

Table 2: Thermal Properties of Poly(this compound) and Related Polymers

| Property | Value | Polymer |

| Glass Transition Temperature (Tg) | Data not available | Poly(this compound) |

| Glass Transition Temperature (Tg) (comparative) | 175.8 °C[6] | Polymethacrylmethylimide (PMMI) |

| Decomposition Temperature | Stable up to 360 °C[7] | Poly(N-vinylacetamide) (PNVA) |

Rheological Properties

The rheological properties of PNMVA solutions, which describe their flow and deformation behavior, are of paramount importance for applications such as injectable drug formulations, hydrogels, and coatings.

Viscosity of Solutions

The viscosity of PNMVA solutions is dependent on the polymer's molecular weight, concentration, the solvent used, and the temperature. As a water-soluble polymer, PNMVA is an effective thickening agent, increasing the viscosity of aqueous solutions.[9]

The relationship between a polymer's intrinsic viscosity [η] and its molecular weight (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Ma

where K and 'a' are the Mark-Houwink parameters, which are specific to a given polymer-solvent system at a particular temperature.[10] A study on poly(this compound) has determined these relationships in both water and dimethylformamide (DMF), noting a negative temperature coefficient for the intrinsic viscosity in both solvents.[3] While the abstract of this study indicates the determination of these parameters, the specific values for K and 'a' were not provided. For the related polymer, poly(N-vinylacetamide), in an aqueous solution at 30°C, the Mark-Houwink parameters have been reported.[11]

Table 3: Rheological Parameters for Poly(N-vinylacetamide)

| Solvent | Temperature (°C) | K (x 10-4 dL/g) | a | Polymer |

| Water | 30 | 16 | 0.52 | Poly(N-vinylacetamide)[11] |

Note: Mark-Houwink parameters for poly(this compound) have been determined but were not available in the cited abstract.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the physical properties of poly(this compound).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry is a fundamental technique for determining the glass transition temperature of a polymer.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves:

-

An initial heating ramp to a temperature above the expected Tg to erase any prior thermal history.

-

A controlled cooling ramp to a temperature well below the expected Tg.

-

A second heating ramp at a controlled rate (e.g., 10 °C/min) through the glass transition region.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument, which includes a precision microbalance and a furnace, is purged with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600-800 °C).

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the analysis.

Viscometry for Intrinsic Viscosity and Mark-Houwink Parameters

Solution viscometry is a classical method to determine the intrinsic viscosity of a polymer, which is related to its molecular weight.

Methodology:

-

Solution Preparation: A stock solution of the polymer is prepared by dissolving a known mass of the polymer in a precise volume of a suitable solvent (e.g., water or DMF). A series of dilutions are then prepared from the stock solution to obtain solutions of varying concentrations.

-

Viscosity Measurement: The flow time of the pure solvent and each of the polymer solutions is measured using a capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled water bath.

-

Data Analysis:

-

The relative viscosity (ηr) and specific viscosity (ηsp) are calculated for each concentration.

-

The reduced viscosity (ηred = ηsp / c) and inherent viscosity (ηinh = ln(ηr) / c) are plotted against concentration (c).

-

The intrinsic viscosity [η] is determined by extrapolating the plots of reduced and inherent viscosity to zero concentration. The y-intercept of these plots gives the intrinsic viscosity.

-

To determine the Mark-Houwink parameters (K and a), the intrinsic viscosities of several polymer samples with known molecular weights (determined by an independent method like light scattering or gel permeation chromatography) are measured. A plot of log([η]) versus log(M) yields a straight line with a slope of 'a' and an intercept of log(K).

-

Conclusion

Poly(this compound) presents a compelling profile for advanced applications in the pharmaceutical and biomedical sectors, largely owing to its water-soluble nature and anticipated biocompatibility. This guide has synthesized the available information on its core physical properties, including solubility, thermal characteristics, and rheological behavior. While PNMVA is clearly a polymer of significant interest, this review also highlights areas where more quantitative data is needed, particularly concerning its glass transition temperature, a detailed thermal decomposition profile, quantitative solubility in various solvents, and specific viscosity-molecular weight relationships. The provided experimental protocols offer a standardized framework for researchers to generate this much-needed data, which will be invaluable for the continued development and application of this versatile polymer. As research progresses, a more complete understanding of the physical properties of poly(this compound) will undoubtedly unlock its full potential in innovative drug delivery systems and other advanced materials.

References

- 1. Poly(this compound): A Strong Alternative to PEG for Lipid-Based Nanocarriers Delivering siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational parameters of poly(this compound) molecules through the hydrodynamic characteristics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Soluble-insoluble-soluble transitions of aqueous poly(N-vinylacetamide-co-acrylic acid) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. resonac.com [resonac.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Poly(N-vinylacetamide) - Wikipedia [en.wikipedia.org]

- 10. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 11. researchgate.net [researchgate.net]

Solubility of N-Methyl-N-vinylacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-N-vinylacetamide (NMVA) in various organic solvents. Due to its amphiphilic nature, possessing both a hydrophilic amide group and a hydrophobic vinyl group, NMVA finds utility in polymer synthesis for biomedical applications, including drug delivery systems.[1] Understanding its solubility is critical for its application in polymerization processes and formulation development.

Core Data Presentation: Solubility of this compound

Currently, publicly available quantitative data on the solubility of this compound in a range of organic solvents and temperatures is limited. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound (NMVA) at 25°C

| Solvent Category | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Methanol | Slightly Soluble[2][3] | |

| Ketones | Acetone | Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Soluble[1] |

| Styrene | Soluble[1] | |

| Esters | Ethyl Acetate | Soluble[1], Slightly Soluble[2][3] |

| Methyl Methacrylate | Soluble[1] | |

| Hydroxy Ethyl Methacrylate | Soluble[1] | |

| PEG-Methacrylate | Soluble[1] | |

| Vinyl Acetate | Soluble[1] | |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble[2][3] |

| Acids | Acrylic Acid | Soluble[1] |

| Amides | N-vinyl pyrrolidone | Soluble[1] |

| N-vinyl formamide | Soluble[1] | |

| Water | Water | Miscible[4][5] |

*Note: The term "Slightly Soluble" indicates that while the compound dissolves, it does so to a limited extent.

For comparative purposes, the following table presents quantitative solubility data for a structurally related compound, N-vinylacetamide (NVA). This data illustrates the typical format for such information and may offer insights into the potential behavior of NMVA.

Table 2: Quantitative Solubility of N-vinylacetamide (NVA) in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 10 | >880 |

| Ethyl alcohol | 10 | 140 |

| 25 | 240 | |

| 40 | 500 | |

| Acetone | 10 | 110 |

| 25 | 270 | |

| 40 | 520 | |

| Toluene | 10 | 20 |

| 25 | 90 | |

| 40 | 300 | |

| Ethylacetate | 10 | 70 |

| 25 | 140 | |

| 40 | 340 | |

| Styrene | 25 | 80 |

| Methylmethacrylate | 25 | 110 |

| Methylacrylate | 25 | 160 |

| Vinylacetate | 25 | 120 |

| N,N-dimethylacrylamide | 25 | 220 |

| Data sourced from a technical data sheet for N-vinylacetamide.[6] |

Experimental Protocols

Determination of Solubility

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology based on standard laboratory practices can be outlined.

1. Gravimetric Method:

-

Objective: To determine the mass of NMVA that can dissolve in a specific volume of solvent at a given temperature.

-

Procedure:

-

Add an excess amount of NMVA to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved NMVA to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution).

-

Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining NMVA residue.

-

Calculate the solubility in terms of g/100mL or other appropriate units.

-

2. Spectroscopic Method (e.g., UV-Vis or GC):

-

Objective: To determine the concentration of NMVA in a saturated solution using spectroscopic techniques.

-

Procedure:

-

Prepare a saturated solution as described in the gravimetric method.

-

After allowing the undissolved solute to settle, filter the supernatant to remove any suspended particles.

-

Dilute a precise volume of the saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or Gas Chromatograph (GC).

-

Determine the concentration of NMVA in the saturated solution from the calibration curve and calculate the original solubility.

-

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of N-vinylacetamide.

-

Reactants: N-vinylacetamide, a methylating agent (e.g., methyl iodide), and a base (e.g., potassium t-butoxide) in a suitable solvent (e.g., THF).

-

Procedure:

-

Dissolve N-vinylacetamide in the solvent within a reaction vessel.

-

Add the base to the solution.

-

Introduce the methylating agent to the mixture and allow it to react.

-

After the reaction is complete, the resulting mixture is filtered.

-

The filtrate is then concentrated and purified, typically through distillation, to yield this compound.

-

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Experimental workflow for determining the solubility of NMVA.

Caption: Synthesis workflow for this compound.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound | 3195-78-6 [chemicalbook.com]

- 3. This compound;CAS:3195-78-6 - Career Henan Chemical Co. [coreychem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 3195-78-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to N-Methyl-N-vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-vinylacetamide (NMVA), a versatile monomer with significant applications in polymer chemistry and the biomedical field. This document outlines its fundamental chemical properties, synthesis and polymerization protocols, and its emerging role in drug delivery systems.

Core Molecular Information

This compound is an organic compound classified as a vinylamide.[1] Its unique amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, makes it a valuable component in the synthesis of specialized polymers.[1]

Molecular Formula and Weight:

The chemical formula for this compound is C5H9NO .[2][3][4] Its molecular weight is approximately 99.13 g/mol .[2][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | References |

| Molecular Formula | C5H9NO | [2][3][4] |

| Molecular Weight | 99.13 g/mol | [2][3][4] |

| CAS Number | 3195-78-6 | [2][3] |

| Appearance | Colorless to Pale-Yellow Liquid | [3][] |

| Density | 0.959 g/mL at 25 °C | [3][6][7] |

| Boiling Point | 70 °C at 25 mmHg | [6][7][8] |

| Melting Point | -36 °C | [][8][9] |

| Flash Point | 58 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.484 | [][7] |

| Solubility | Soluble in various organic solvents | |

| IUPAC Name | N-ethenyl-N-methylacetamide | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method involves the methylation of N-vinylacetamide. Another approach is the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[10]

Experimental Protocol: Synthesis via Methylation of N-vinylacetamide [10][11]

-

Reaction Setup: A flask is charged with N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), and acetaldehyde (B116499) dimethyl acetal.[10][11]

-

Catalyst Addition: Concentrated sulfuric acid dissolved in isopropyl alcohol is added to the mixture.[10][11]

-

Reactant Addition: Acetaldehyde is added dropwise to the reaction mixture.[10][11]

-

Reaction Conditions: The reaction is allowed to proceed at 50°C for three hours.[10][11]

-

Purification: The resulting product can be purified by distillation. For instance, a pyrolysis liquid containing NMVA can be distilled using a packed column at a specific reflux ratio to achieve a purity of 97.5%.[11]

Polymerization of this compound

The polymerization of NMVA is a key step in producing polymers with tailored properties for biomedical applications. Controlled radical polymerization techniques are often employed to synthesize well-defined polymers.[10]

Experimental Protocol: RAFT Polymerization of NMVA [12][13]

-

Materials: this compound (NMVA) monomer (purified by distillation), a suitable RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate), and an initiator (e.g., V-70).[13]

-

Reaction Setup: In a Schlenk tube, dissolve the RAFT agent and initiator in the desired amount of NMVA monomer.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed Schlenk tube in an oil bath at a controlled temperature (e.g., 35°C) to initiate polymerization.[12]

-

Termination and Purification: After the desired time, terminate the reaction by cooling and exposing the mixture to air. The resulting polymer, poly(this compound) (PNMVA), can be purified by precipitation in a non-solvent.

References

- 1. Buy this compound | 3195-78-6 [smolecule.com]

- 2. This compound | C5H9NO | CID 18530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3195-78-6 | FM25912 [biosynth.com]

- 4. scbt.com [scbt.com]

- 6. This compound | 3195-78-6 [chemicalbook.com]

- 7. N-甲基-N-乙烯基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 3195-78-6 [m.chemicalbook.com]

- 9. This compound [xinyuehpom.com]

- 10. benchchem.com [benchchem.com]

- 11. Method for producing this compound having improved stability and polymerizability - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Commercial Suppliers of N-Methyl-N-vinylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-vinylacetamide (NMVA) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications. Its unique amphiphilic nature makes it a valuable building block for creating materials with tailored properties for drug delivery, gene therapy, and tissue engineering. This technical guide provides an in-depth overview of the commercial availability of NMVA, its synthesis, polymerization, and key applications in the life sciences.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and industrial scale needs. The purity of the commercially available monomer is typically high, often exceeding 98%. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of prominent commercial suppliers and their offerings.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| --INVALID-LINK-- | 3195-78-6 | 98% | 100g | $408.00[1] |

| --INVALID-LINK-- | 3195-78-6 | - | 100ml, 500ml | ¥1878.0/100ml, ¥7298.0/500ml[2] |

| --INVALID-LINK-- | 3195-78-6 | ≥ 98% | 25g | $257.50[3] |

| --INVALID-LINK-- | - | - | 25g | $250.00[4] |

| --INVALID-LINK-- | - | - | 25g | $250.00[5] |

| --INVALID-LINK-- | 3195-78-6 | 98% | KG | $0.20 - $5.00 / KG[6] |

| --INVALID-LINK-- | 3195-78-6 | - | - | - |

| --INVALID-LINK-- | 3195-78-6 | 98% | - | -[] |

| --INVALID-LINK-- | 3195-78-6 | - | 190KG Steel drums, 0.9KG Glass bottle | -[8] |

| --INVALID-LINK-- | 3195-78-6 | Highly Purified | 1g | -[9] |

| --INVALID-LINK-- | 3195-78-6 | 0.98 | - | -[9] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and patented method involves the methylation of N-vinylacetamide.[10] This approach can yield the product in high purity. Another established method is the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[10]

A patented production method focuses on controlling the level of N-1,3-butadienyl-N-methylacetamide as an impurity to between 0.01 and 150 ppm, which is crucial for ensuring the monomer's stability and consistent polymerizability.[11][12]

Experimental Protocol: Methylation of N-vinylacetamide

This protocol is based on a patented method for the synthesis of this compound.[11]

Materials:

-

N-vinylacetamide

-

Potassium t-butoxide

-

Methyl iodide

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of N-vinylacetamide (150 g) in THF (2680 g) is prepared.

-

Potassium t-butoxide (245 g) is added to the solution. The molar ratio of potassium t-butoxide to N-vinylacetamide is 1.2.

-

Methyl iodide (302 g, 99.5%) is then added to the mixture, with a molar ratio of 1.2 to N-vinylacetamide.

-

The resulting slurry is stirred.

-

The mixture is filtered through filter paper.

-

The filtrate is concentrated using an evaporator at 40°C.

-

The concentrated filtrate is then distilled at 20 mmHg and 65°C.

This process yields this compound with a purity of 98% and a total yield of 69%.[11]

Polymerization of this compound

The polymerization of NMVA is a critical step in producing polymers with desired properties for various biomedical applications. Controlled radical polymerization techniques are often employed to synthesize well-defined polymers with controlled molecular weights and low dispersities.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for controlling the polymerization of NMVA.[13] Studies have shown that using specific RAFT agents, such as cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate, at 35°C allows for the synthesis of poly(N-methyl-N-vinyl acetamide) (PNMVA) with predetermined molecular weights and low dispersities (Đ < 1.5).[13][14]

Organotellurium-Mediated Radical Polymerization (TERP)

TERP is another effective method for the controlled polymerization of acyclic N-vinylamides, including NMVA.[13] This technique has been used to produce poly(N-vinylamide)s with controlled molecular weights and low dispersities (Đ < 1.25) with high monomer conversion.[13]

Applications in Drug and Gene Delivery

The polymer derived from NMVA, poly(this compound), can be hydrolyzed to yield poly(N-vinyl-N-methylamine), a cationic polymer.[10] These cationic polymers are promising non-viral vectors for gene delivery.[10] Their positively charged amine groups can interact with negatively charged nucleic acids, such as plasmid DNA, to form nanoparticles known as polyplexes.[10] These polyplexes protect the genetic material from degradation and facilitate its entry into cells.[10]

The amphiphilic nature of NMVA makes it suitable for drug delivery systems where interaction with biological membranes is important.[13] Formulations based on this compound have shown enhanced stability and cellular uptake in lipid nanoparticles.[13]

References

- 1. netascientific.com [netascientific.com]

- 2. This compound | CAS#:3195-78-6 | Chemsrc [chemsrc.com]

- 3. polysciences.com [polysciences.com]

- 4. N-methyl-N-vinyl acetamide - 25g | ResBioAgro [resbioagro.com]

- 5. N-methyl-N-vinyl acetamide - 25g | Elex Biotech LLC [elexbiotech.com]

- 6. This compound | 3195-78-6 [chemicalbook.com]

- 8. products.basf.com [products.basf.com]

- 9. This compound suppliers USA [americanchemicalsuppliers.com]

- 10. benchchem.com [benchchem.com]

- 11. Method for producing this compound having improved stability and polymerizability - Eureka | Patsnap [eureka.patsnap.com]

- 12. US20100280204A1 - Method for producing this compound having improved stability and polymerizability - Google Patents [patents.google.com]

- 13. Buy this compound | 3195-78-6 [smolecule.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Purity Analysis of N-Methyl-N-vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-vinylacetamide (NMVA) is a crucial monomer in the synthesis of various polymers with significant applications in the biomedical and pharmaceutical fields. The purity of NMVA is of paramount importance as impurities can significantly impact the polymerization process and the properties of the final polymer product. This technical guide provides an in-depth overview of the analytical methodologies for assessing the purity of this compound, complete with detailed experimental protocols and data presentation.

Potential Impurities in this compound

The synthesis of this compound can result in the formation of several impurities. The most critical impurity, which can act as a polymerization inhibitor, is N-1,3-butadienyl-N-methylacetamide.[1][2] Other potential impurities may include unreacted starting materials such as N-methylacetamide, and by-products like ethylidene bis(N-methylacetamide).[2]

Table 1: Common Impurities in this compound

| Impurity Name | Chemical Structure | Typical Concentration Range | Analytical Method |

| N-1,3-butadienyl-N-methylacetamide | CH₂=CH-CH=CH-N(CH₃)-COCH₃ | 0.01 - 150 ppm[1][2] | Gas Chromatography (GC) |

| N-Methylacetamide | CH₃CONHCH₃ | Variable | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Ethylidene bis(N-methylacetamide) | (CH₃CONH(CH₃))₂CHCH₃ | Variable | Gas Chromatography (GC) |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure a comprehensive purity analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the quantification of volatile and semi-volatile impurities in this compound, particularly for the critical impurity N-1,3-butadienyl-N-methylacetamide.[1][2]

Experimental Protocol: GC-FID for Purity Assay

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for amine analysis, such as a Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness) or similar.[3]

-

Carrier Gas: Helium, with a constant flow rate of 1.0 - 1.3 mL/min.[3]

-

Injector Temperature: 250 - 280 °C.[3]

-

Oven Temperature Program:

-

Detector Temperature: 280 - 300 °C.

-

Injection Volume: 1 µL.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to an appropriate concentration.

Table 2: Typical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm)[3] |

| Carrier Gas | Helium[3] |

| Flow Rate | 1.2 mL/min[3] |

| Injector Temperature | 260 °C[3] |

| Oven Program | 50°C (2 min), then 20°C/min to 280°C (2 min)[3] |

| Detector | FID |

| Detector Temperature | 290 °C |

High-Performance Liquid Chromatography (HPLC)

While GC is effective for volatile impurities, HPLC can be employed for the analysis of non-volatile impurities and for orthogonal confirmation of purity. A reverse-phase HPLC method is generally suitable for amide compounds.[4]

Experimental Protocol: RP-HPLC for Purity Assay

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Table 3: Proposed HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for the identification and quantification of impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment without the need for a specific reference standard for each impurity.[5][6]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

-

Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a known volume of the deuterated solvent in an NMR tube.

-

-

Acquisition Parameters:

-

Use a 90° pulse.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Integrate a well-resolved signal of this compound and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

-

I = Integral area

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

-

Table 4: ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃-C=O | ~2.1 | s |

| CH₃-N | ~3.0 | s |

| CH₂=C | ~4.2 - 4.5 | m |

| CH=C | ~6.8 - 7.0 | m |

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity of this compound is a critical quality attribute that directly influences its performance in polymerization and the characteristics of the resulting polymers. A multi-faceted analytical approach, combining gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy, is essential for a thorough characterization. The detailed protocols and workflows provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound for their applications.

References

- 1. US8383745B2 - Method for producing this compound having improved stability and polymerizability - Google Patents [patents.google.com]

- 2. Method for producing this compound having improved stability and polymerizability - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 4. N-Methylacetamide | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-N-vinylacetamide safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of N-Methyl-N-vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 3195-78-6), a flammable and hazardous chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

GHS Classifications

-

Flammable liquids (Category 3)[1]

-

Acute toxicity, Oral (Category 4)[1]

-

Acute toxicity, Dermal (Category 4)[1]

-

Serious eye irritation (Category 2)[2]

-

Skin irritation (Category 2)[1]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation)[2][3]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO | [2][4] |

| Molecular Weight | 99.13 g/mol | [2] |

| Appearance | Dark brown or clear brown liquid | [3] |

| Boiling Point | 165 - 168 °C @ 760 mmHg | [3] |

| 70 °C @ 25 mmHg | [5] | |

| Melting/Freezing Point | -36 °C | |

| Flash Point | 58 °C - 62.5 °C (closed cup) | [4][5] |

| Density | 0.959 - 0.960 g/cm³ @ 25 °C | [3][4][5] |

| Vapor Pressure | 1.8 mbar @ 20 °C | [3] |

| Water Solubility | Miscible | [3] |

| Partition Coefficient | log Pow: -0.241 |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 1760 mg/kg | [3] |

| LD50 | Rat | Oral | 2830 uL/kg | [3] |

| LD50 | Rabbit | Dermal | 1354 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 1410 uL/kg | [3][6] |

| LC50 | Golden orfe | - | 500 mg/L (96 h) | [3] |

| LC | Rat | Inhalation | > 4000 ppm (4 h) | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited above are not available in the public domain safety documents. The primary reference for the dermal and inhalation toxicity data is the American Industrial Hygiene Association Journal, Volume 23, Page 95, published in 1962.[6] This source confirms the lethal dose data but does not provide detailed methodologies. For precise experimental replication, researchers must consult the original publication.

Safe Handling and Storage Workflow

Proper handling and storage are paramount to minimize risk. The logical workflow below outlines the key steps for safely managing this compound in a laboratory setting.

Key Handling and Storage Precautions:

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3] Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][3]

-

Ventilation: Always use this chemical in a well-ventilated area or within a chemical fume hood to maintain airborne levels below exposure limits.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves and flame-retardant antistatic protective clothing.[3]

-

Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).

-

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure. The following diagram outlines the recommended first aid response.

First Aid Measures:

-

General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.[1]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Get medical aid immediately.[3]

-

Skin Contact: Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Consult a physician.[3]

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid immediately.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water if conscious and alert. Get medical aid immediately.[3]

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[3]

-

Conditions to Avoid: Keep away from heat, flames, sparks, and other sources of ignition.[3] Vapor/air mixtures can be explosive with intense warming.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1][3]

Firefighting and Spill Measures

-

Firefighting:

-

Spill Response:

This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS before working with any chemical.

References

- 1. This compound | C5H9NO | CID 18530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound(3195-78-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Thermoresponsive Properties of N-Methyl-N-vinylacetamide (NMVA) Copolymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermoresponsive properties of copolymers incorporating N-methyl-N-vinylacetamide (NMVA). NMVA is a hydrophilic monomer that, when copolymerized with other monomers, can impart temperature-sensitive behavior to the resulting polymer chains. This property, characterized by a Lower Critical Solution Temperature (LCST), makes these copolymers highly attractive for a range of applications, particularly in the fields of drug delivery, tissue engineering, and smart materials.

Core Concepts: The Phenomenon of Lower Critical Solution Temperature (LCST)

Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature. For polymers with a Lower Critical Solution Temperature (LCST), they are soluble in a solvent (typically water) below this temperature and become insoluble as the temperature is raised above the LCST. This reversible process is driven by a shift in the balance of interactions between the polymer and solvent molecules and within the polymer itself.

At temperatures below the LCST, hydrogen bonds between the polymer chains and water molecules are favorable, leading to hydration and dissolution of the polymer. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become dominant. This leads to the dehydration and collapse of the polymer chains, resulting in their aggregation and phase separation from the solution. This transition from a soluble, extended coil to an insoluble, collapsed globule is the fundamental principle behind the thermoresponsive behavior of NMVA copolymers.

Synthesis of NMVA Copolymers

The most common method for synthesizing NMVA copolymers is through free-radical polymerization. This technique allows for the random incorporation of NMVA and comonomer units along the polymer chain. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, can also be employed to synthesize well-defined block copolymers containing NMVA segments.

General Protocol for Free-Radical Copolymerization

A general procedure for the synthesis of NMVA copolymers via free-radical polymerization is outlined below. The specific molar ratios of monomers, initiator concentration, solvent, reaction time, and temperature will need to be optimized depending on the desired copolymer composition and molecular weight.

Materials:

-

This compound (NMVA), purified

-

Comonomer (e.g., N-isopropylacrylamide, acrylic acid, vinyl acetate), purified

-

Radical initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Ammonium Persulfate (APS))

-

Solvent (e.g., 1,4-dioxane, water, or a mixture)

-

Precipitation solvent (e.g., diethyl ether, hexane)

Procedure:

-

Monomer and Initiator Solution: In a reaction vessel, dissolve the desired amounts of NMVA, the comonomer, and the radical initiator in the chosen solvent.

-

Degassing: De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN) and stir for the specified reaction time (e.g., 6-24 hours).

-

Precipitation: After the reaction is complete, cool the solution to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane) while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration or centrifugation. To further purify the copolymer, redissolve it in a small amount of a suitable solvent and re-precipitate it. Repeat this process 2-3 times.

-

Drying: Dry the purified copolymer under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Characterization: Characterize the resulting copolymer for its composition (e.g., by ¹H NMR spectroscopy), molecular weight, and molecular weight distribution (e.g., by gel permeation chromatography - GPC).

Quantitative Data on Thermoresponsive Properties

| Comonomer | NMVA Content | Observed LCST Range (°C) | Reference(s) |

| N-vinylformamide (NVF) with OEG-containing monomer | Varied | 45 - 90 | [1] |

| Acrylic Acid (AA) | > 51 mol% | Reentrant Behavior | [2] |

| Vinyl Acetate (VAc) | Varied | Thermoresponsive | [1] |

Note on Reentrant Behavior: For copolymers of N-vinylacetamide (a related monomer) and acrylic acid, a soluble-insoluble-soluble transition is observed with increasing temperature. The first transition temperature (Tp1), which can be considered the LCST, increases with a higher N-vinylacetamide content[2].

Experimental Protocols for LCST Determination

The Lower Critical Solution Temperature (LCST) is a critical parameter for characterizing thermoresponsive polymers. The most common methods for its determination are UV-Vis Spectroscopy (turbidimetry) and Differential Scanning Calorimetry (DSC).

UV-Vis Spectroscopy (Turbidimetry)

This method relies on the change in the optical transparency of the polymer solution as it undergoes phase separation. The temperature at which the solution becomes cloudy (turbid) is taken as the cloud point, which is a concentration-dependent measure of the LCST.

Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of the NMVA copolymer (e.g., 0.1 - 1.0 wt%). Ensure the polymer is fully dissolved.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement:

-

Set the spectrophotometer to a wavelength where the polymer does not absorb light (e.g., 500 nm).

-

Place the cuvette containing the polymer solution in the holder and equilibrate at a temperature below the expected LCST.

-

Increase the temperature in a stepwise or ramped manner (e.g., 0.5 - 1.0 °C/min).

-

Record the transmittance or absorbance at each temperature.

-

-

Data Analysis: Plot the transmittance or absorbance as a function of temperature. The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value or as the onset temperature of the sharp decrease in transmittance.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer solution. The dehydration of the polymer chains upon heating above the LCST is an endothermic process, which can be detected by DSC.

Protocol:

-

Sample Preparation: Prepare a polymer solution (typically 1-10 wt%) in a hermetically sealed DSC pan to prevent solvent evaporation. Use a reference pan containing the same amount of pure solvent.

-

Instrumentation: Use a differential scanning calorimeter calibrated for the desired temperature range.

-

Measurement:

-

Equilibrate the sample and reference pans at a temperature below the expected LCST.

-

Heat the pans at a constant rate (e.g., 1-10 °C/min) through the phase transition temperature range.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The LCST is determined from the endothermic peak in the DSC thermogram. The onset temperature, peak maximum, or endpoint of the transition can be reported as the LCST.

Visualization of Key Processes

Molecular Mechanism of Thermoresponse

The thermoresponsive behavior of NMVA copolymers is governed by the change in intermolecular forces with temperature. Below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to a soluble, hydrated coil conformation. Above the LCST, hydrophobic interactions between the polymer chains become more significant, causing the polymer to dehydrate and collapse into an insoluble globule.

Caption: Molecular mechanism of the LCST transition.

Experimental Workflow for NMVA Copolymer Synthesis and Characterization

The synthesis and characterization of thermoresponsive NMVA copolymers follow a systematic workflow, from monomer selection to the determination of the final properties.

Caption: Workflow for synthesis and characterization.

Experimental Protocol for LCST Determination via Turbidimetry

The following diagram illustrates the logical flow of determining the LCST of an NMVA copolymer solution using the turbidimetry method.

Caption: Protocol for LCST determination by turbidimetry.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of N-Methyl-N-vinylacetamide

These application notes provide a detailed protocol for the controlled reversible addition-fragmentation chain-transfer (RAFT) polymerization of N-Methyl-N-vinylacetamide (NMVA). This procedure is designed for researchers, scientists, and drug development professionals seeking to synthesize well-defined poly(this compound) (PNMVA) with predetermined molecular weights and narrow molecular weight distributions.

Introduction

This compound (NMVA) is a monomer of significant interest for the development of advanced materials, particularly in the biomedical and pharmaceutical fields. Its polymer, PNMVA, is a water-soluble, biocompatible polymer with potential applications in drug delivery, gene delivery, and tissue engineering. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity (Đ < 1.5).[1]

This document outlines the experimental protocol for the bulk RAFT polymerization of NMVA at 35°C using various RAFT agents and the initiator 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70).[2][3] The use of specific RAFT agents, such as cyanomethyl O-ethyl carbonodithioate (xanthate) and cyanomethyl diphenylcarbamodithioate (dithiocarbamate), has been shown to provide good control over the polymerization.[2][3]

General RAFT Polymerization Mechanism

The RAFT process is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The general mechanism involves a series of reversible addition-fragmentation steps, as illustrated in the diagram below.

Caption: General mechanism of RAFT polymerization.

Experimental Protocol: Bulk RAFT Polymerization of NMVA

This protocol is based on the successful RAFT polymerization of NMVA as reported in the literature.[2][3]

Materials:

-

This compound (NMVA), monomer

-

RAFT Agents:

-

Cyanomethyl O-ethyl carbonodithioate (Xanthate)

-

Cyanomethyl diphenylcarbamodithioate (Dithiocarbamate)

-

-

Initiator: 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)

-

Solvent for stock solutions (e.g., dioxane, if necessary)

-

Reaction vessel (e.g., Schlenk tube or sealed ampule)

-

Nitrogen or Argon source for deoxygenation

-